2-丙炔基-2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖苷

描述

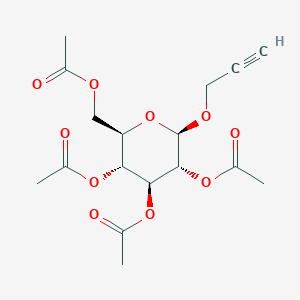

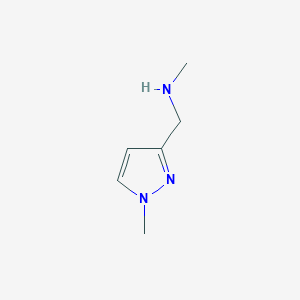

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis

The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical and Chemical Properties Analysis

The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .科学研究应用

三唑和异恶唑衍生物的合成

该化合物是1,3-偶极环加成反应中公认的偶极亲电子试剂成分。 这些反应对于合成各种三唑或异恶唑衍生物至关重要,这些衍生物在医药和农药的开发中意义重大 .

喹啉类糖缀合物的构建

它已被用于涉及炔烃-醛-苯胺的一锅三组分反应。 该方法对于构建喹啉类糖缀合物至关重要,这些缀合物在药物化学领域具有潜在的应用,特别是在药物发现方面 .

碳水化合物化学

该化合物在碳水化合物化学中充当中间体。 它用于合成更复杂的碳水化合物,这些碳水化合物对于研究生物过程和开发新的生物材料至关重要 .

药理学开发

它表现出多种治疗能力,包括抗炎特性、免疫调节、癌症控制和神经保护。 这些属性使其成为开发治疗各种疾病的新疗法的宝贵化合物 .

分子结晶研究

该化合物的α-和β-异构体可以形成结晶固溶体,这对了解化学结晶学领域中的分子堆积和结构意义重大 .

阴离子表面活性剂制备

该化合物的磷酸化衍生物在阴离子表面活性剂的制备中具有价值。 这些表面活性剂在洗涤剂、乳化剂和各种工业过程中具有广泛的应用 .

有机合成中间体

它可用作有机合成中的中间体,用于实验研究。 该作用对于合成广泛的有机化合物至关重要,包括香料和药物中间体 .

复杂碳水化合物的构建单元

作为受保护的半乳糖吡喃糖苷,它可以用作合成复杂碳水化合物的构建单元。 该应用对于开发基于碳水化合物的药物和生物分子至关重要 .

作用机制

Target of Action

It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .

Mode of Action

The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

安全和危害

未来方向

生化分析

Biochemical Properties

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside plays a significant role in various biochemical reactions, particularly in the context of glycosylation and carbohydrate metabolism. This compound interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can serve as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, thereby modifying their structure and function. Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with lectins, which are carbohydrate-binding proteins that play crucial roles in cell-cell communication and immune responses .

Cellular Effects

The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to alterations in cellular energy production and redox balance . Furthermore, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can impact the expression of genes related to carbohydrate metabolism and cell proliferation, thereby influencing cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of acetyl groups and the formation of the corresponding deacetylated product . In in vitro and in vivo studies, prolonged exposure to 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has been shown to affect cellular processes such as proliferation, apoptosis, and differentiation, with potential implications for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration, while at high doses, it may exhibit toxic or adverse effects . For instance, high doses of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside have been associated with oxidative stress and inflammation in animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is involved in several metabolic pathways, including those related to carbohydrate metabolism and energy production. This compound can be metabolized by enzymes such as glycosidases and esterases, leading to the formation of various metabolites that participate in metabolic flux and influence metabolite levels . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways .

Transport and Distribution

The transport and distribution of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters . Once inside the cell, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with intracellular binding proteins, which influence its localization and accumulation in different cellular compartments.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455607 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-02-1 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)